Antiproliferative Potency Against L1210 Murine Leukemia Cells: Diethylspermine vs. Diethylnorspermine and Diethylhomospermine
In a direct head-to-head comparison, N1,N12-diethylspermine (DESPM) demonstrates an intermediate antiproliferative potency between its shorter- and longer-methylene-backbone analogues, with a 96-h IC50 of 0.18 µM. N1,N14-diethylhomospermine (DEHSPM) is 3-fold more potent (IC50 0.06 µM), while N1,N11-diethylnorspermine (DENSPM) is 7.2-fold less potent (IC50 1.3 µM) [1]. Trypan blue exclusion indicates that cytotoxicity for all three compounds is not apparent until 96 h, though DEHSPM acts more quickly and produces the most profound cytotoxicity by 144 h [1].
| Evidence Dimension | 96-h IC50 for growth inhibition of L1210 murine leukemia cells |
|---|---|
| Target Compound Data | N1,N12-diethylspermine (DESPM): IC50 = 0.18 µM |
| Comparator Or Baseline | N1,N11-diethylnorspermine (DENSPM): IC50 = 1.3 µM; N1,N14-diethylhomospermine (DEHSPM): IC50 = 0.06 µM |
| Quantified Difference | DESPM is 7.2-fold more potent than DENSPM; DESPM is 3-fold less potent than DEHSPM |
| Conditions | L1210 murine leukemia cells, 96-h continuous exposure, growth inhibition assay |
Why This Matters
The >7-fold potency gap between DESPM and DENSPM underscores that methylene backbone length is not a trivial variable; researchers targeting the spermine-specific backbone spacing must select DESPM rather than the norspermine analogue to achieve the intended potency window.
- [1] Bergeron RJ, Hawthorne TR, Vinson JR, Beck DE Jr, Ingeno MJ. Role of the methylene backbone in the antiproliferative activity of polyamine analogues on L1210 cells. Cancer Res. 1989;49(11):2959-2964. PMID: 2720656. View Source
